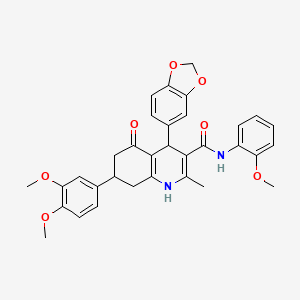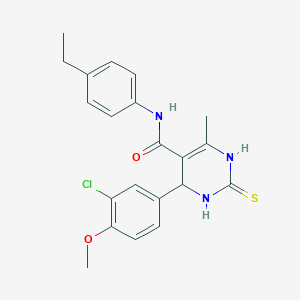![molecular formula C19H24ClNO2 B4134511 N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride](/img/structure/B4134511.png)
N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride, also known as AMT, is a psychoactive drug that belongs to the phenethylamine and tryptamine classes. It was first synthesized in the 1960s and has been used for scientific research purposes since then.
Mécanisme D'action
The exact mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the levels of neurotransmitters in the brain, leading to altered perception, mood, and behavior. These effects can be both positive and negative, depending on the dosage and individual response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and obtain pure samples, making it a useful tool for researchers studying the effects of psychoactive drugs on the central nervous system. However, there are also limitations associated with the use of this compound in lab experiments. Its psychoactive effects can make it difficult to study in a controlled environment, and its potential for abuse means that researchers must take precautions to prevent unauthorized access to the drug.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Researchers are also investigating its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is interest in developing new analogs of this compound that may have improved therapeutic potential or reduced side effects.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been used for scientific research purposes since the 1960s. It has been shown to have psychedelic and hallucinogenic properties and has been used to study the effects of psychoactive drugs on the central nervous system. While there are advantages to using this compound in lab experiments, there are also limitations associated with its use. Future research on this compound may lead to new treatments for mood disorders and other neurological conditions.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-methoxybenzyl]-1-phenylethanamine hydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to have psychedelic and hallucinogenic properties, similar to other drugs in the tryptamine and phenethylamine classes. Researchers have used this compound to study its effects on serotonin receptors, which play a crucial role in regulating mood, behavior, and cognition.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-12-22-18-11-10-16(13-19(18)21-3)14-20-15(2)17-8-6-5-7-9-17;/h4-11,13,15,20H,1,12,14H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUFSWXVNSRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4134439.png)
![2-[4-[4-(allyloxy)-3-ethoxybenzoyl]-1-(cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B4134440.png)
![3-({4-[4-(acetyloxy)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4134445.png)
![N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-2-chlorobenzamide](/img/structure/B4134448.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B4134450.png)
![methyl (4-{[({4-[(4-methoxyphenyl)amino]phenyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4134458.png)
![ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134463.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134472.png)
![2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4134481.png)
![4-isobutoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4134482.png)
![N-(3-chlorophenyl)-N'-{3-[4-(4-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4134486.png)

